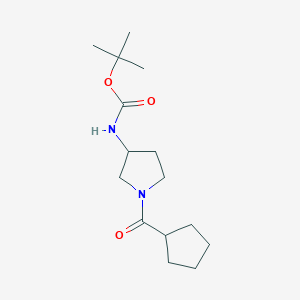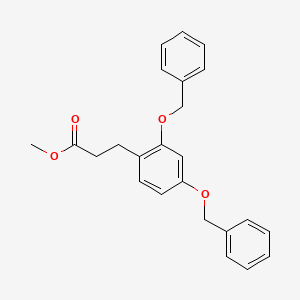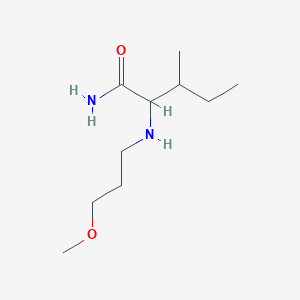![molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
[4-(4-Propylcyclohexyl)phenyl]boric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Propylcyclohexyl)phenyl]boric acid is an organoboron compound with the molecular formula C15H23BO2. It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl]boric acid typically involves the reaction of 4-(4-propylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol
Major Products:
Oxidation: Boronic esters
Reduction: Borane derivatives
Substitution: Biaryl compounds
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging.
Industry:
Materials Science: Utilized in the synthesis of liquid crystals and polymers.
作用機序
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]boric acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(4-Butylcyclohexyl)phenylboronic acid
Comparison:
- Uniqueness: The propylcyclohexyl group in [4-(4-Propylcyclohexyl)phenyl]boric acid provides steric hindrance, which can influence the reactivity and selectivity in cross-coupling reactions.
- Reactivity: Compared to phenylboronic acid, this compound may exhibit different reactivity due to the bulky substituent.
- Applications: While phenylboronic acid is widely used, the unique structure of this compound makes it suitable for specific applications in materials science and pharmaceuticals .
特性
分子式 |
C15H23BO3 |
|---|---|
分子量 |
262.15 g/mol |
IUPAC名 |
[4-(4-propylcyclohexyl)phenoxy]boronic acid |
InChI |
InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3 |
InChIキー |
WGUBIHIZUWZKBB-UHFFFAOYSA-N |
正規SMILES |
B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
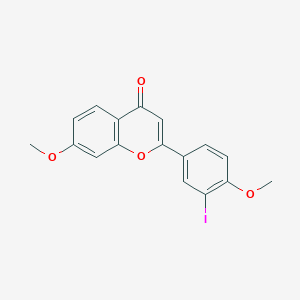
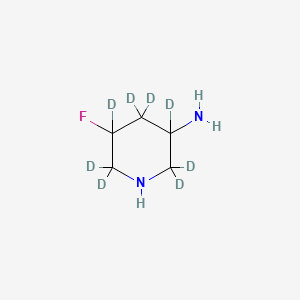
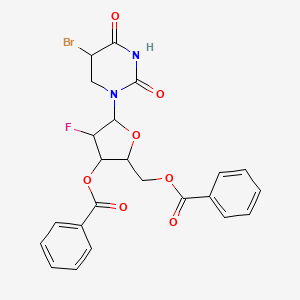
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
